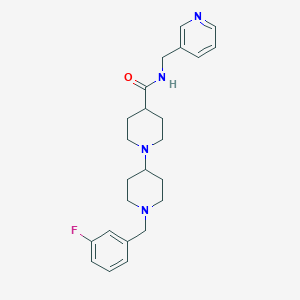

![molecular formula C16H16FN3OS B5059967 N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5059967.png)

N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, also known as ET-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is complex and involves multiple pathways. N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide binds to the endothelin receptor, which is a G protein-coupled receptor, and activates various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase C (PKC) pathway. These pathways ultimately lead to the activation of transcription factors and the regulation of gene expression, resulting in the physiological and biochemical effects of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide.

Biochemical and Physiological Effects:

N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of biochemical and physiological effects, including vasoconstriction, inflammation, oxidative stress, and apoptosis. N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a potent vasoconstrictor, which can lead to increased blood pressure and decreased blood flow to vital organs. Inflammation is also a significant effect of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, which can cause tissue damage and contribute to the pathogenesis of various diseases. N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can induce oxidative stress by activating reactive oxygen species (ROS) production, which can lead to cellular damage and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several advantages for lab experiments, including its stability, reproducibility, and specificity. N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is stable under various conditions and can be synthesized with high purity, ensuring reproducibility of results. N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is also highly specific in its binding to the endothelin receptor, which allows for precise control of experimental conditions. However, N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has some limitations, including its high cost and potential toxicity at high concentrations. Careful consideration of the concentration and duration of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide exposure is necessary to avoid potential adverse effects.

Zukünftige Richtungen

N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has significant potential for future research in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, future directions could include investigating the use of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide in combination with other chemotherapeutic agents to enhance the efficacy of cancer treatment. In neurology, future directions could include exploring the neuroprotective effects of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide in animal models of neurodegenerative diseases. In cardiovascular diseases, future directions could include investigating the use of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide inhibitors as potential therapeutic agents for hypertension and heart failure.

In conclusion, N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a chemical compound that has significant potential for therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide as a therapeutic agent.

Synthesemethoden

The synthesis of N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is through a multi-step process that involves the condensation of 3-fluoroaniline with ethyl isothiocyanate, followed by cyclization with diethyl malonate and final amidation with ammonia. The purity of the synthesized N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. In neurology, N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been investigated for its neuroprotective effects and potential use in treating neurodegenerative disorders such as Alzheimer's disease. In cardiovascular diseases, N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been studied for its role in regulating blood pressure, vascular tone, and cardiac function.

Eigenschaften

IUPAC Name |

N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3OS/c1-3-19(4-2)15(21)14-10-22-16-18-13(9-20(14)16)11-6-5-7-12(17)8-11/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKLACZSMLTTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CSC2=NC(=CN12)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B5059891.png)

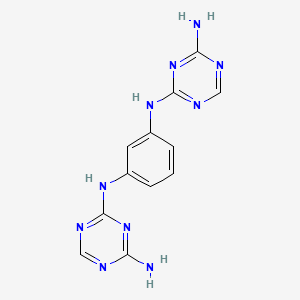

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059893.png)

![6-amino-1-benzyl-4-(2,3-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5059899.png)

![N-[2-(4-fluorophenyl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059933.png)

![3-(1H-indol-3-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5059940.png)

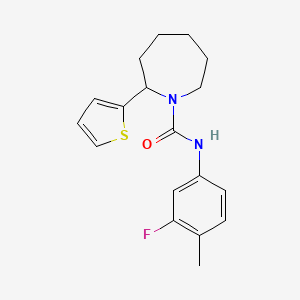

![N-methyl-N'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-4-yl)urea](/img/structure/B5059959.png)

![N-(4-methyl-2-pyridinyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5059964.png)

![N-(2-fluoro-4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5059975.png)

![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5059982.png)

![9-[2-hydroxy-3-(isopropylamino)propyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrochloride](/img/structure/B5059990.png)

![N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5059991.png)